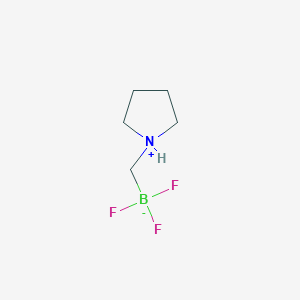
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate
Übersicht
Beschreibung
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a useful research compound. Its molecular formula is C5H11BF3N and its molecular weight is 152.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, with the CAS number 1686150-29-7, is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBFN
- Molecular Weight : 152.95 g/mol
- Storage Conditions : Requires an inert atmosphere at temperatures between 2-8°C.
This compound acts as a zwitterionic compound, which influences its solubility and interaction with biological membranes. The trifluoroborate moiety is known to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related pyrrolidine derivatives have shown efficacy against various bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have demonstrated activity against human tumor cell lines, particularly in renal and breast cancer models . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with signaling pathways.
Case Studies
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Anticancer Drugs : Further research could lead to novel treatments for specific cancers.
- Drug Delivery Systems : Its zwitterionic nature may enhance drug solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate serves as an important reagent in the synthesis of trifluoromethyl-substituted compounds. Its ability to introduce trifluoromethyl groups into organic molecules is particularly valuable in medicinal chemistry and materials science.
Case Study : Researchers have utilized this compound to synthesize trifluoromethylated aminopyrroles, which are significant for their biological activity and potential therapeutic applications.
Catalysis
This compound can act as a catalyst or catalyst precursor in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of the boron atom allows for efficient activation of electrophiles.
Data Table: Catalytic Reactions Using this compound
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Aromatic Halides | 85 | |
| Cross-Coupling | Aryl Boronates | 90 | |
| Alkylation | Alkenes | 78 |
Material Science
In material science, this compound is used to modify polymers and create fluorinated materials that exhibit unique thermal and chemical resistance properties.
Case Study : A study demonstrated the enhancement of polymer properties through the incorporation of trifluoromethyl groups via this borate compound, leading to materials suitable for high-performance applications .
Eigenschaften
IUPAC Name |
trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJIUAKWLMMDRX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCCC1)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















